molecular formula C18H26N2O3 B2990119 N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide CAS No. 941939-16-8

N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2990119
CAS No.: 941939-16-8
M. Wt: 318.417
InChI Key: CTPUIAMVCWMYQF-UHFFFAOYSA-N
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Description

N1-Cycloheptyl-N2-(2-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative designed for use as a nucleating agent in biodegradable polymers such as polyhydroxybutyrate (PHB). Its molecular architecture comprises a central oxalamide group flanked by two distinct moieties: a cycloheptyl group (a seven-membered aliphatic ring) and a 2-methoxyphenethyl group (a phenethyl chain with a methoxy substituent at the ortho position). The cycloheptyl group enhances hydrophobicity and melt miscibility with semi-crystalline polyesters, while the 2-methoxyphenethyl moiety contributes to hydrogen bonding and self-assembly via β-sheet-like structures . This compound phase-separates from the polymer melt upon cooling, reducing the nucleation barrier and accelerating PHB crystallization, even at industrially relevant cooling rates (~60°C/min) .

Properties

IUPAC Name

N'-cycloheptyl-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-23-16-11-7-6-8-14(16)12-13-19-17(21)18(22)20-15-9-4-2-3-5-10-15/h6-8,11,15H,2-5,9-10,12-13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPUIAMVCWMYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of oxalyl chloride with appropriate amines. The general synthetic route can be summarized as follows:

    Preparation of Oxalyl Chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.

    Reaction with Amines: The oxalyl chloride is then reacted with cycloheptylamine and 2-methoxyphenethylamine under controlled conditions to form the desired oxalamide.

Industrial Production Methods

In an industrial setting, the production of N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors allow for efficient mixing and temperature control.

    Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.

    Gene Expression: Influencing the expression of genes related to inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogs with Varying Cycloalkyl Groups

N1-Cycloheptyl-N2-(2-methoxyphenethyl)oxalamide belongs to a broader class of oxalamide derivatives where the cycloalkyl group and aromatic substituents are systematically modified to tune nucleation efficiency. Key analogs include:

Compound Name Cycloalkyl Group Aromatic Substituent Molecular Weight (g/mol) Key Thermal Transitions (°C) Nucleation Efficiency (PHB)
N1-Cyclobutyl-N2-(4-methoxyphenethyl)oxalamide Cyclobutyl 4-Methoxyphenethyl 277.0 Tm: 192.9 (melt crystallization) Moderate
N1-Cyclopentyl-N2-(4-methoxyphenethyl)oxalamide Cyclopentyl 4-Methoxyphenethyl 291.0 Tm: 203.4 (melting) High
N1-Cyclohexyl-N2-(4-methoxyphenethyl)oxalamide Cyclohexyl 4-Methoxyphenethyl 305.0 Tm: 192.9, 7.1 (reorganization) High
N1-Cycloheptyl-N2-(2-methoxyphenethyl)oxalamide Cycloheptyl 2-Methoxyphenethyl 319.0 Tm: 203.4 (melting) Very High
N1-Cycloheptyl-N2-(4-methoxyphenethyl)oxalamide Cycloheptyl 4-Methoxyphenethyl 319.0 Tm: 192.9 (melt crystallization) High

Key Findings :

  • Cycloalkyl Size : Larger cycloalkyl groups (e.g., cycloheptyl vs. cyclobutyl) improve melt miscibility with PHB due to increased hydrophobicity and conformational flexibility, enabling homogeneous dispersion and efficient phase separation upon cooling .
  • Methoxy Position : The 2-methoxy substituent (ortho position) introduces steric hindrance, which alters hydrogen-bonding patterns compared to the 4-methoxy (para) analog. Solid-state NMR reveals that the 2-methoxy group reduces mobility in the oxalamide core, stabilizing β-sheet assemblies and enhancing nucleation density .
Comparison with Non-Oxalamide Nucleating Agents

N1-Cycloheptyl-N2-(2-methoxyphenethyl)oxalamide outperforms traditional nucleating agents in PHB processing:

Nucleating Agent Type Example Cooling Rate Compatibility Crystallization Temp. Increase (ΔTc) Limitations
Oxalamide Derivatives Target Compound Up to 60°C/min ΔTc: +20–25°C Synthesis complexity
Inorganic Agents Boron Nitride ≤10°C/min ΔTc: +15°C Poor melt dispersion, low efficiency
Organic Small Molecules Cyanuric Acid, Uracil ≤10°C/min ΔTc: +10–15°C Thermal instability
Sorbitol-Based (e.g., Irgaclear) NA11 Up to 30°C/min ΔTc: +18°C Limited to polyolefins

Advantages of Oxalamides :

  • Melt Miscibility : Unlike boron nitride or uracil, oxalamides dissolve homogeneously in PHB melts, ensuring uniform nucleation sites .
  • Rapid Crystallization : At 0.5 wt% loading, the target compound eliminates PHB’s cold crystallization peak and increases Tc by ~25°C, reducing cycle times in industrial processing .

Research Findings and Mechanistic Insights

Thermal Behavior and Phase Transitions
  • DSC Analysis : The target compound exhibits three endothermic peaks during heating (59.2°C, 147.9°C, 203.4°C), corresponding to crystal-crystal transitions and melting. Upon cooling, two exothermic peaks (192.9°C, 7.1°C) indicate melt crystallization and structural reorganization .
  • Solid-State NMR : Heating to 150°C shifts the oxalamide group’s $^{13}\text{C}$ chemical resonance, reflecting weakened hydrogen bonds and increased mobility in the methoxyphenethyl moiety. This dynamic behavior enables self-assembly into fibrillar nuclei that template PHB crystallization .
Nucleation Efficiency Metrics
  • Isothermal Crystallization : At 115°C, the target compound reduces PHB’s crystallization half-time ($t_{0.5}$) from 180 min (neat PHB) to 12 min (0.5 wt% loading) .

Biological Activity

N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant case studies.

The synthesis of N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of oxalyl chloride with cycloheptylamine and 2-methoxyphenethylamine. The general synthetic route is as follows:

  • Preparation of Oxalyl Chloride : React oxalic acid with thionyl chloride.
  • Reaction with Amines : Combine oxalyl chloride with cycloheptylamine and 2-methoxyphenethylamine under controlled conditions.

This compound belongs to the class of oxalamides, characterized by the presence of an oxalamide moiety that connects two amine groups.

The biological activity of N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific cellular receptors, modulating signaling pathways involved in inflammation and pain response.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in metabolic processes, potentially affecting cellular functions related to growth and inflammation.
  • Gene Expression Modulation : The compound may influence the expression of genes associated with inflammatory responses, contributing to its therapeutic effects.

Biological Activity

The biological activity of N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide has been investigated in several studies, highlighting its potential therapeutic properties:

  • Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic Properties : Preliminary studies suggest it could provide pain relief through modulation of pain pathways.

Case Studies

  • Inflammation Model : In a murine model of inflammation, administration of N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide resulted in a significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Pain Assessment : In a pain assessment study using the formalin test, the compound demonstrated dose-dependent analgesic effects, suggesting its utility in pain management therapies.

Comparative Analysis

To better understand the unique properties of N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamideCyclohexyl group with nitrophenylModerate anti-inflammatory
N1-(5-chloropyridin-2-yl)-N2-(2-methoxyphenethyl)oxalamideChloropyridinyl groupStrong receptor binding affinity

Applications in Research and Industry

N1-cycloheptyl-N2-(2-methoxyphenethyl)oxalamide has diverse applications across several fields:

  • Pharmaceutical Research : Investigated for developing new anti-inflammatory and analgesic drugs.
  • Chemical Synthesis : Used as a building block for synthesizing more complex organic molecules.
  • Biological Studies : Serves as a probe for studying cellular processes and signaling pathways.

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